Home > Products > Screening Compounds P17790 > Tacrolimus 31 DMT
Tacrolimus 31 DMT - 127984-76-3

Tacrolimus 31 DMT

Catalog Number: EVT-3457384
CAS Number: 127984-76-3
Molecular Formula: C43H67NO12
Molecular Weight: 790 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tacrolimus 31 DMT is a natural product found in Streptomyces with data available.
Source

Tacrolimus is produced naturally by the fermentation of Streptomyces tsukubaensis. The synthesis of its derivatives, including Tacrolimus 31 N,N-dimethyltryptamine, can be achieved through various chemical methods, including continuous flow synthesis techniques that enhance efficiency and yield.

Classification
  • Chemical Class: Macrolide antibiotic
  • Therapeutic Class: Immunosuppressant
  • Chemical Family: Tryptamines
Synthesis Analysis

Methods

The synthesis of Tacrolimus 31 N,N-dimethyltryptamine can be approached through several methodologies. A notable method involves the continuous flow synthesis using a Fischer indole reaction, which allows for the efficient production of N,N-dimethyltryptamine and its analogs. This method has been shown to produce high yields while minimizing waste and utilizing green solvents .

Technical Details

The continuous flow setup facilitates in-line extraction processes that streamline purification. For instance, a gram-scale synthesis can yield significant quantities (up to 4.75 g) of the desired product, which can then be converted into stable fumarate salts for improved handling and storage . This method contrasts with traditional batch procedures that may involve longer reaction times and lower yields.

Molecular Structure Analysis

Structure

Tacrolimus 31 N,N-dimethyltryptamine features a complex molecular structure characterized by a macrolide ring system with additional functional groups that contribute to its biological activity. The presence of the N,N-dimethyl group is significant as it affects the pharmacokinetic properties of the compound.

Data

  • Molecular Formula: C_22H_30N_2O_6
  • Molecular Weight: 426.48 g/mol
  • Structural Features: The molecule includes a cyclic lactone structure typical of macrolides and a tryptamine backbone modified with dimethyl groups.
Chemical Reactions Analysis

Reactions

Tacrolimus 31 N,N-dimethyltryptamine undergoes various chemical reactions typical for tryptamines and macrolides. Key reactions include:

  • Demethylation: The compound can be metabolized into several mono-demethylated forms, such as 13-O-demethyl tacrolimus (13-DMT) and 15-O-demethyl tacrolimus (15-DMT), which are significant in pharmacokinetics .
  • Hydroxylation: Hydroxylation at different positions can lead to various metabolites that may exhibit different biological activities or toxicities.

Technical Details

The quantification of tacrolimus and its metabolites is performed using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise measurement of concentrations in biological samples .

Mechanism of Action

Process

Tacrolimus exerts its immunosuppressive effects primarily through inhibition of calcineurin, a phosphatase critical for T-cell activation. By binding to FKBP12 (FK506-binding protein), tacrolimus inhibits calcineurin's activity, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines essential for T-cell proliferation .

Data

The pharmacokinetics of tacrolimus reveal significant variability influenced by genetic factors such as CYP3A5 polymorphisms, which affect drug metabolism rates and consequently influence therapeutic outcomes in transplant patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The stability may vary with pH; optimal conditions are usually acidic to neutral.

Relevant Data or Analyses

Studies indicate that tacrolimus retains stability over extended periods when stored correctly, with degradation products forming only under extreme conditions .

Applications

Scientific Uses

Tacrolimus 31 N,N-dimethyltryptamine has potential applications beyond transplantation:

  • Psychopharmacology: Investigated for its effects on mood disorders due to its structural similarity to psychoactive compounds.
  • Immunology Research: Used in studies exploring T-cell biology and immune response modulation.
  • Drug Development: Serves as a lead compound for developing new immunosuppressants with improved efficacy and safety profiles.

This compound represents an intersection between traditional pharmacological applications and emerging fields such as psychopharmacology, highlighting its versatility in scientific research.

Metabolic Pathways and Enzymatic Biotransformation of Tacrolimus 31-DMT

Role of Cytochrome P450 Isoforms in 31-DMT Formation

Tacrolimus (FK506) undergoes extensive oxidative metabolism primarily via cytochrome P450 (CYP) 3A subfamily enzymes to form multiple metabolites, including 31-O-desmethyl tacrolimus (31-DMT, also designated M-II). This metabolite is generated through demethylation at the C31 position of the parent macrolide structure. The formation occurs predominantly in hepatic and intestinal tissues, though emerging evidence confirms significant renal contributions.

Comparative Contributions of CYP3A4 vs. CYP3A5 to 31-DMT Generation

Both CYP3A4 and CYP3A5 catalyze 31-DMT formation, but with marked differences in catalytic efficiency and genetic dependency:

  • CYP3A5 superiority: Recombinant enzyme studies demonstrate CYP3A5 exhibits ~2-fold higher intrinsic clearance (CLint) for 31-DMT formation compared to CYP3A4. This is attributed to a 1.7-fold higher Vmax (17.0 vs. 8.0 nmol/min/nmol enzyme) despite identical Km,u values (0.21 µM) [1] [7].
  • Genotype-phenotype correlation: Human liver microsomes (HLM) from CYP3A5 expressors (CYP3A51/1 or *1/3) show ≥1.7-fold higher 31-DMT formation rates than those from nonexpressors (CYP3A53/3) [1]. Systemic exposure ratios (AUCmetabolite/AUCparent) in vivo reflect this, with *CYP3A5 expressors exhibiting 2.0-fold higher 31-DMT/tacrolimus ratios than nonexpressors [3].
  • CYP3A4 inhibition paradox: Pharmacological inhibition of CYP3A4 (e.g., with itraconazole) increases 31-DMT/tacrolimus ratios by 25% in vivo, suggesting compensatory roles or complex enzyme interplay when CYP3A4 is suppressed [3].

Table 1: Enzymatic Characteristics of 31-DMT Formation by CYP3A Isoforms

Enzyme SourceVmax (nmol/min/nmol)Km,u (µM)CLint (Vmax/Km)
Recombinant CYP3A48.00.2138.1
Recombinant CYP3A517.00.2181.0
HLM (CYP3A5 expressors)15.9*NDND
HLM (CYP3A5 nonexpressors)6.1*NDND

Tacrolimus disappearance clearance (ml/min/mg protein) [1] [7]. ND = Not Determined.

Kinetic Parameters of 31-DMT Formation: Vmax and Km in Recombinant Enzymes

Kinetic analyses using heterologously expressed enzymes provide precise quantification of 31-DMT formation:

  • Michaelis-Menten constants: Both CYP3A4 and CYP3A5 exhibit identical Km,u values (0.21 µM), indicating equivalent binding affinity for tacrolimus. The unbound fraction of tacrolimus remains low (4–15%) across incubation conditions, emphasizing the need for unbound kinetic parameters [7].
  • Catalytic capacity differences: The Vmax for CYP3A5 (17.0 nmol/min/nmol enzyme) is 2.1-fold higher than for CYP3A4 (8.0 nmol/min/nmol), directly accounting for CYP3A5’s higher CLint [1] [7].
  • Physiological scaling: When scaled to in vivo hepatic clearance using physiologically based pharmacokinetic (PBPK) models, these kinetic parameters predict 1.5–2.0-fold higher tacrolimus clearance in CYP3A5 expressors, aligning with clinical observations [1].

Polymorphic Expression of CYP3A5 and Its Impact on 31-DMT Systemic Exposure

The CYP3A5 genotype is a major determinant of 31-DMT systemic exposure due to its direct effect on metabolic clearance efficiency:

  • Expressors vs. nonexpressors: Individuals carrying ≥1 CYP3A51 allele ("expressors") exhibit 2.0-fold higher 31-DMT/tacrolimus AUC ratios compared to CYP3A53/*3 homozygotes ("nonexpressors") [3]. This correlates with 1.6-fold higher oral tacrolimus clearance (CL/F) in expressors [2].
  • Dose-adjusted exposure: Despite higher tacrolimus dose requirements in expressors to achieve therapeutic troughs, the absolute 31-DMT blood concentrations remain elevated. Dose-normalized trough concentrations (C0/D) of 31-DMT are significantly higher in CYP3A51 carriers [3] [7].
  • Metabolic ratio as phenotype marker: The 31-DMT/tacrolimus metabolic ratio in blood serves as a functional indicator of CYP3A5 activity, with ratios >0.02 highly predictive of CYP3A51 carriage [3].

Table 2: Impact of CYP3A5 Genotype on 31-DMT Systemic Exposure

ParameterCYP3A5 ExpressorsCYP3A5 NonexpressorsP-value
31-DMT/Tacrolimus AUC ratio0.022*0.011*<0.001
Tacrolimus oral clearance (CL/F)550.2 ± 127.7 ml/h/kg355.4 ± 88.0 ml/h/kg0.0003
Urinary tacrolimus clearance2.01 ± 0.57 ml/h3.15 ± 1.69 ml/h0.04

Median values from pharmacokinetic studies [2] [3].

Interplay Between Hepatic and Renal CYP3A Activity in 31-DMT Disposition

While hepatic metabolism dominates overall tacrolimus clearance, renal CYP3A5 contributes significantly to 31-DMT generation and local kidney exposure:

  • Renal metabolic capacity: Human kidney microsomes (HKM) from CYP3A5 expressors show a 13.5-fold higher 13-DMT formation rate than those from nonexpressors. Though 31-DMT-specific renal kinetics are less studied, similar genotype-dependence is inferred given shared enzymatic pathways [1] [7].
  • Reduced urinary parent excretion: CYP3A5 expressors exhibit 36% lower apparent urinary clearance of unchanged tacrolimus than nonexpressors, reflecting intrarenal metabolic consumption of tacrolimus to form metabolites, including 31-DMT [2]. Semi-physiological modeling predicts tacrolimus renal epithelial exposure is 53% lower in expressors when normalized to blood AUC, directly implicating renal CYP3A5 in first-pass intrarenal metabolism [2].
  • Systemic vs. renal contributions: Although renal metabolism contributes minimally to total body tacrolimus clearance (<5%), it critically determines intrarenal metabolite accumulation. Renal CYP3A5 activity reduces tacrolimus availability for urinary excretion while increasing local 31-DMT generation, potentially influencing nephrotoxicity risk [2] [7].

Table 3: Organ-Specific Contributions to 31-DMT Formation

Tissue SourceCYP3A5 GenotypeMetabolite Formation RateFold Difference vs. Nonexpressors
Liver Microsomes1/315.9 ± 9.8 ml/min/mg protein2.6
Liver Microsomes3/36.1 ± 3.6 ml/min/mg protein1.0 (Reference)
Kidney Microsomes*1/313.5-fold higher 13-DMT13.5
Kidney Microsomes*3/3Minimal activity1.0 (Reference)

13-DMT formation shown as proxy for renal CYP3A5 activity; 31-DMT expected to follow similar trends [1] [7].

Properties

CAS Number

127984-76-3

Product Name

Tacrolimus 31 DMT

IUPAC Name

12-[1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H67NO12

Molecular Weight

790 g/mol

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3

InChI Key

VHOPGJHKSPGXIZ-UHFFFAOYSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.